molecular formula C11H16O2S B15227556 3-Isobutoxy-4-methoxybenzenethiol

3-Isobutoxy-4-methoxybenzenethiol

Cat. No.: B15227556
M. Wt: 212.31 g/mol
InChI Key: CVJPWQHWSMSYQW-UHFFFAOYSA-N
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Description

Significance of Aryl Thiols in Organic Synthesis and Materials Science

Aryl thiols, also known as thiophenols, are organic compounds containing a sulfhydryl group (-SH) directly attached to an aromatic ring. They are versatile building blocks in organic synthesis and play a crucial role in the development of advanced materials.

In organic synthesis , aryl thiols are valuable precursors for the formation of a wide range of sulfur-containing compounds. guidechem.com Their utility stems from the reactivity of the sulfur atom, which can participate in various transformations, including C-S cross-coupling reactions to form aryl sulfides. acs.orgorganic-chemistry.org These reactions are fundamental in the synthesis of pharmaceuticals and other biologically active molecules. nih.govbohrium.com For instance, aryl sulfides are key components in molecules with antibacterial and antifungal properties. guidechem.com The development of efficient catalytic systems, often employing metals like copper or nickel, has significantly expanded the scope and applicability of aryl thiols in synthetic chemistry. organic-chemistry.orgmdpi.comacs.org Moreover, aryl thiols can be oxidized to disulfides, which are important in creating dynamic and responsive materials. nih.gov

In materials science , the unique properties of aryl thiols make them suitable for a variety of applications. They are known to form self-assembled monolayers (SAMs) on metal surfaces, a process that is critical for modifying surface properties and fabricating electronic devices. chemicalbook.com The ability of the thiol group to form strong bonds with metal surfaces allows for the creation of ordered molecular layers with tailored functionalities. Aryl thiols are also used in the synthesis of polymers and hydrogels with applications in drug delivery and tissue engineering due to their biocompatibility and specific chemical reactivity. sigmaaldrich.com The disulfide bonds formed from the oxidation of aryl thiols can be reversibly broken and reformed, leading to the development of stimulus-responsive or "smart" materials. nih.gov

Overview of Alkoxy-Substituted Benzenethiols as Key Chemical Entities

Alkoxy-substituted benzenethiols are a subclass of aryl thiols that feature one or more alkoxy (-OR) groups on the benzene (B151609) ring. The presence of the alkoxy group can significantly influence the chemical and physical properties of the molecule.

The electronic nature of the alkoxy group, typically an electron-donating group, can affect the reactivity of both the aromatic ring and the thiol group. For example, an electron-donating group at the para position of a thiophenol can lower the homolytic S-H bond dissociation energy, making the thiol more susceptible to radical reactions. nih.gov This modulation of reactivity is crucial in directing the outcome of chemical reactions and in designing molecules with specific functionalities.

Alkoxy-substituted benzenethiols have found applications in various specialized areas. For instance, they have been investigated for their use in the synthesis of thermotropic liquid crystals. oup.com The specific substitution pattern and the nature of the alkoxy group can influence the mesophase thermal stability and melting point of the resulting liquid crystal materials. oup.com Furthermore, these compounds serve as important intermediates in the synthesis of more complex molecules, including pharmaceuticals and functional materials. guidechem.com The synthesis of various alkoxy-substituted benzenethiols, such as 4-methoxybenzenethiol (B147237) and 3-methoxybenzenethiol, is well-documented, with methods often involving the reduction of the corresponding sulfonyl chlorides or coupling reactions. chemicalbook.comchemicalbook.comgoogle.com

Rationale for Comprehensive Investigation of 3-Isobutoxy-4-methoxybenzenethiol

A comprehensive investigation into this compound is warranted due to its unique structural features and its potential as a valuable intermediate in the synthesis of complex organic molecules. The presence of two different ether groups, an isobutoxy and a methoxy (B1213986) group, at specific positions on the benzene ring, in addition to the thiol group, offers a platform for studying the combined electronic and steric effects on the molecule's reactivity.

Furthermore, this compound is a key precursor in the synthesis of various organic compounds. For example, it is related to intermediates used in the preparation of febuxostat (B1672324) impurities, a drug used for treating hyperuricemia and gout. chemicalbook.com The synthesis of related structures often involves the reaction of a precursor with isobutyl bromide. chemicalbook.comgoogle.com A deeper understanding of the synthesis and reactivity of this compound can therefore facilitate the development of more efficient synthetic routes to these and other valuable compounds.

Below is a data table summarizing some of the key properties of this compound. nih.gov

PropertyValue
IUPAC Name 4-methoxy-3-(2-methylpropoxy)benzenethiol
Molecular Formula C₁₁H₁₆O₂S
Molecular Weight 212.31 g/mol
CAS Number 1379292-24-6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

4-methoxy-3-(2-methylpropoxy)benzenethiol

InChI

InChI=1S/C11H16O2S/c1-8(2)7-13-11-6-9(14)4-5-10(11)12-3/h4-6,8,14H,7H2,1-3H3

InChI Key

CVJPWQHWSMSYQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)S)OC

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Isobutoxy 4 Methoxybenzenethiol

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group in 3-Isobutoxy-4-methoxybenzenethiol possesses lone pairs of electrons, rendering it nucleophilic. The acidity of the thiol proton allows for the formation of a thiolate anion (RS⁻), which is a potent nucleophile.

The thiolate anion derived from this compound is expected to readily participate in nucleophilic substitution reactions. While specific studies on this compound are not prevalent in the literature, the reactivity can be inferred from the well-established behavior of other thiophenols. These compounds are known to react with a variety of electrophiles in Sₙ2-type reactions.

For instance, in the context of nucleophilic aromatic substitution (SₙAr), the thiolate would be a powerful nucleophile for attacking electron-deficient aromatic rings, such as those bearing nitro groups or other strong electron-withdrawing substituents. The reaction proceeds via an addition-elimination mechanism, leading to the formation of a new carbon-sulfur bond. nih.gov The general scheme for such a reaction would involve the displacement of a leaving group (e.g., a halide) from the activated aromatic substrate.

Thiols are well-known for their ability to undergo nucleophilic addition to a wide range of unsaturated systems. This reactivity is particularly pronounced in Michael additions to α,β-unsaturated carbonyl compounds. chemrxiv.org The thiolate of this compound would act as a soft nucleophile, selectively attacking the β-carbon of Michael acceptors. Such reactions are often highly efficient and can be performed under mild, catalyst-free conditions, sometimes even in water. chemrxiv.org

The addition of thiols to alkynes is another important transformation. Depending on the reaction conditions and the nature of the alkyne, this can proceed via either a nucleophilic or a radical pathway. In base-catalyzed additions to activated alkynes, the thiolate adds across the triple bond to form a vinyl sulfide (B99878). organic-chemistry.org The stereoselectivity of this addition can often be controlled.

Radical Reactivity and Oxidative Transformations

The thiol group is also susceptible to one-electron oxidation, leading to the formation of a thiyl radical (RS•), a key intermediate in various chemical and biological processes.

Thiyl radicals can be generated from thiols through several methods, including hydrogen atom abstraction by other radicals or one-electron oxidation. nih.gov Common initiators for hydrogen abstraction include azo compounds like AIBN or peroxides. chemicalpapers.com Photolysis or radiolysis can also lead to the homolytic cleavage of the S-H bond. researchgate.net Once formed, these radicals are transient species with lifetimes typically in the microsecond range. nih.gov While no specific studies on the generation and characterization of the 3-isobutoxy-4-methoxybenzenethiyl radical are available, it is expected to be readily formed under standard radical-generating conditions.

One of the most common oxidative transformations of thiols is their conversion to disulfides (RS-SR). This reaction can be initiated by a variety of oxidizing agents and is a fundamental process in many areas of chemistry and biology. ncert.nic.in The formation of the corresponding disulfide, bis(3-isobutoxy-4-methoxyphenyl) disulfide, can be achieved using numerous methods.

A study on the closely related 4-methoxybenzenethiol (B147237) demonstrated its oxidation to bis(4-methoxyphenyl) disulfide using various reagents, including hydrogen peroxide, sodium hypochlorite, and copper catalysts. The use of heterogeneous copper catalysts, such as copper(I) oxide and copper(II) oxide, can effectively promote this transformation. The reaction conditions, including the solvent and atmosphere (air or inert), can influence the yield of the disulfide. More recent "redox-click" chemistry approaches, using reagents like sulfuryl fluoride, have been developed for the highly efficient and selective formation of disulfides from thiols under mild conditions. nih.gov A plethora of other reagents and catalytic systems have been reported for the synthesis of both symmetrical and unsymmetrical disulfides from thiols. chemicalpapers.com

Table 1: Selected Reagents for the Oxidation of Thiols to Disulfides

Reagent/Catalyst System Typical Conditions Reference
Hydrogen Peroxide Varies
Sodium Hypochlorite Varies
Copper(I) Oxide / Copper(II) Oxide Reflux in solvent
Sulfuryl Fluoride (SO₂F₂) Weak base, room temperature nih.gov
1-Chlorobenzotriazole (BtCl) Two-step for unsymmetrical disulfides
Iodine / Riboflavin derivative Aerobic, metal-free, room temperature

Electrophilic Aromatic Substitution Reactions on the Benzenethiol (B1682325) Core

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating alkoxy groups. The isobutoxy and methoxy (B1213986) groups are ortho, para-directors, meaning they will direct incoming electrophiles to the positions ortho and para relative to themselves.

In this specific molecule, the positions on the aromatic ring are C1 (bearing the thiol), C2 (unsubstituted), C3 (bearing the isobutoxy group), C4 (bearing the methoxy group), C5 (unsubstituted), and C6 (unsubstituted). The directing effects of the substituents can be analyzed as follows:

Methoxy group at C4: Strongly activating and directs to C3 (occupied) and C5.

Isobutoxy group at C3: Strongly activating and directs to C2, C4 (occupied), and C6.

Thiol group at C1: Weakly activating and directs to C2 and C6.

Considering the combined effects, the most activated and sterically accessible positions for electrophilic attack are C2, C5, and C6. The specific outcome of an EAS reaction would depend on the nature of the electrophile and the precise reaction conditions. For example, in a nitration reaction using dilute nitric acid, one would expect the formation of a mixture of nitro-substituted products at these positions. Halogenation, Friedel-Crafts alkylation, and acylation would similarly be directed to these activated positions. It is important to note that the thiol group itself can be sensitive to some electrophilic reagents and may require protection.

Influence of Isobutoxy and Methoxy Substituents on Reaction Kinetics and Thermodynamics

The position of these substituents relative to the thiol group is crucial. The methoxy group at the para-position (position 4) and the isobutoxy group at the meta-position (position 3) with respect to the thiol group exert distinct electronic influences. The para-methoxy group strongly donates electron density into the ring through resonance, which can be transmitted to the thiol group. The meta-isobutoxy group's resonance effect is less pronounced at the thiol position, and its influence is more dominated by its inductive effect. utexas.edu

The steric bulk of the isobutoxy group can also play a role in reaction kinetics by hindering the approach of reactants to the thiol group or adjacent positions on the ring. openstax.org This steric hindrance can affect the regioselectivity of reactions involving the aromatic ring and the rate of reactions at the thiol group itself.

To quantify the electronic effects of these substituents, Hammett substituent constants (σ) are often employed. wikipedia.org These constants provide a measure of the electron-donating or electron-withdrawing power of a substituent.

Table 1: Hammett Substituent Constants for Methoxy and Isobutyl Groups

Substituent σ_meta (σ_m) σ_para (σ_p) σ+ (para)
Methoxy (-OCH₃) 0.14 -0.27 -0.78
Isobutyl (-CH₂CH(CH₃)₂) -0.08 -0.15

Data sourced from Stenutz stenutz.eu

The negative σ_p value for the methoxy group indicates its strong electron-donating character when positioned para to a reaction center. The σ+ constant is particularly relevant for reactions involving the formation of a positive charge in the transition state that is in direct resonance with the substituent. researchgate.net The small negative values for the isobutyl group (used here as a proxy for the electronic effect of the alkyl portion of the isobutoxy group) indicate a weak electron-donating effect.

The combined electronic effects of the para-methoxy and meta-isobutoxy groups in this compound result in a net increase in electron density on the aromatic ring, thereby activating it towards electrophilic attack. The rate of reactions where the benzenethiol acts as a nucleophile, for instance, in S_NAr reactions, would be expected to be enhanced due to the increased nucleophilicity of the thiolate anion. nih.gov

The thermodynamics of reactions, such as the acidity of the thiol proton (pKa), are also influenced by these substituents. Electron-donating groups generally decrease the acidity of phenols and thiophenols by destabilizing the resulting phenoxide or thiophenolate anion. utexas.edu Therefore, this compound is expected to be a weaker acid than unsubstituted benzenethiol.

Table 2: Predicted Influence of Substituents on Reactivity

Reaction Type Influence on Kinetics (Rate) Influence on Thermodynamics (Equilibrium) Primary Contributing Factors
Electrophilic Aromatic Substitution Increased Rate Favorable for substitution at ortho/para positions to activating groups +R effect of methoxy and isobutoxy groups
Nucleophilic attack by thiol Increased Rate Favorable for reactions with electrophiles +R effect increasing electron density on sulfur
Deprotonation of thiol Decreased Acidity (Higher pKa) +R effect destabilizing the thiolate anion

Derivatization and Analog Synthesis of 3 Isobutoxy 4 Methoxybenzenethiol for Structure Function Elucidation

Preparation of Thioether Derivatives (e.g., Alkyl, Aryl Thioethers)

The synthesis of thioether derivatives from 3-isobutoxy-4-methoxybenzenethiol is a primary strategy for probing the influence of steric and electronic properties of the sulfur substituent on molecular activity. Thioethers, or sulfides, are generally more stable than the parent thiol, mitigating issues of oxidation to disulfides.

Alkylation: The most direct route to alkyl thioethers involves the S-alkylation of the corresponding thiolate. This compound can be deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the nucleophilic thiolate anion. This anion readily reacts with various alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) via an SN2 mechanism to yield the desired alkyl thioether. The choice of solvent, base, and temperature is critical to optimize yield and minimize side reactions.

Arylation: The synthesis of aryl thioethers typically requires more advanced catalytic methods due to the lower reactivity of aryl halides compared to alkyl halides. Transition-metal-catalyzed cross-coupling reactions are the most common strategies. organic-chemistry.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination conditions adapted for thiols, or copper-catalyzed Ullmann-type couplings are effective. organic-chemistry.org These reactions involve the coupling of this compound with an aryl halide (iodide, bromide, or triflate) in the presence of a metal catalyst, a ligand, and a base. organic-chemistry.org The use of odorless thiol surrogates like xanthates can also be an effective, more user-friendly approach for synthesizing thioethers under transition-metal-free conditions. mdpi.comresearchgate.net

Table 1: Synthetic Routes to Thioether Derivatives of this compound

Derivative TypeGeneral ReactionReagents & ConditionsProduct Example
Alkyl ThioetherS-Alkylation1. Base (e.g., K2CO3, NaH) 2. Alkyl Halide (R-X) Solvent (e.g., DMF, Acetone)3-Isobutoxy-4-methoxy-1-(methylthio)benzene
Aryl ThioetherPd-catalyzed Cross-CouplingAryl Halide (Ar-X), Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3), Solvent (e.g., Toluene)3-Isobutoxy-4-methoxy-1-(phenylthio)benzene
Aryl ThioetherCu-catalyzed Cross-Coupling (Ullmann)Aryl Iodide (Ar-I), CuI, Base (e.g., NaOtBu), Solvent (e.g., Toluene)1-((4-chlorophenyl)thio)-3-isobutoxy-4-methoxybenzene

Synthesis of Sulfoxide (B87167) and Sulfone Analogs

The oxidation of the thioether derivatives prepared in the previous step leads to the corresponding sulfoxides and sulfones. acsgcipr.org The choice of oxidant and the control of reaction stoichiometry are paramount for selective synthesis. acsgcipr.org

Sulfoxide Synthesis: For the selective oxidation of a thioether to a sulfoxide, milder oxidizing agents or a stoichiometric amount (typically 1 equivalent) of a stronger oxidant are used. organic-chemistry.org Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or hydrogen peroxide (H₂O₂) with a catalyst like Sc(OTf)₃. organic-chemistry.org Over-oxidation to the sulfone can be a competing reaction, requiring careful monitoring of the reaction progress. acsgcipr.org

Sulfone Synthesis: To obtain the sulfone, stronger oxidizing conditions or an excess of the oxidizing agent (typically >2 equivalents) are employed. organic-chemistry.org Reagents such as m-CPBA, potassium permanganate (B83412) (KMnO₄), or urea-hydrogen peroxide with phthalic anhydride (B1165640) can effectively drive the oxidation from the thioether (or sulfoxide) to the sulfone. organic-chemistry.orgresearchgate.net Some methods allow for the direct conversion of the sulfide (B99878) to the sulfone without isolating the sulfoxide intermediate. researchgate.net

Table 2: Oxidation of Thioethers to Sulfoxides and Sulfones

Target AnalogStarting MaterialReagents & ConditionsProduct Example
Sulfoxide3-Isobutoxy-4-methoxy-1-(phenylthio)benzenem-CPBA (1.0 equiv), CH2Cl2, 0 °C to r.t.1-(3-Isobutoxy-4-methoxyphenylsulfinyl)benzene
Sulfone3-Isobutoxy-4-methoxy-1-(phenylthio)benzenem-CPBA (≥2.0 equiv), CH2Cl2, r.t.1-(3-Isobutoxy-4-methoxyphenylsulfonyl)benzene
Sulfone3-Isobutoxy-4-methoxy-1-(phenylthio)benzeneUrea-Hydrogen Peroxide, Phthalic Anhydride, Ethyl Acetate1-(3-Isobutoxy-4-methoxyphenylsulfonyl)benzene

Functional Group Interconversion Strategies at the Benzenethiol (B1682325) Moiety

Beyond conversion to thioethers, the thiol group itself is a versatile handle for various functional group transformations that can introduce diverse chemical properties. solubilityofthings.com

Disulfide Formation: Mild oxidation of this compound, for instance with iodine (I₂) or exposure to air in the presence of a base, leads to the formation of the corresponding disulfide, 1,2-bis(3-isobutoxy-4-methoxyphenyl)disulfane. This dimerization can be relevant for studying interactions where a redox-active linkage is important. The thiol-disulfide interchange is a reversible process, which can be influenced by the redox environment. nih.gov

Sulfonamide Synthesis: A more robust modification involves the oxidative chlorination of the thiol to a sulfonyl chloride. Reagents like chlorine in aqueous acetic acid can convert the thiol into 3-isobutoxy-4-methoxybenzene-1-sulfonyl chloride. This highly reactive intermediate can then be reacted with a wide variety of primary or secondary amines to generate a library of sulfonamide derivatives, introducing basic nitrogen atoms and diverse substituents.

Thioester Formation: While less common for structure-function studies due to potential hydrolytic instability compared to thioethers, thioesters can be formed by reacting the thiol with acyl chlorides or carboxylic acids under appropriate coupling conditions (e.g., using DCC).

Design and Synthesis of Labeled Analogs (e.g., Isotopic Labeling for Mechanistic Probes)

Isotopically labeled analogs are invaluable tools for elucidating reaction mechanisms, metabolic pathways, and target engagement in biological systems. nih.gov The synthesis of such analogs of this compound can be approached in several ways.

Deuterium (B1214612) Labeling: The aromatic protons of the benzenethiol ring can be replaced with deuterium (D). This is typically achieved through electrophilic aromatic substitution using a strong deuterated acid, such as D₂SO₄ in D₂O. youtube.com The electron-donating nature of the alkoxy substituents directs this exchange primarily to the ortho and para positions relative to them. Such labeling is useful for kinetic isotope effect studies and for tracking the molecule in metabolic studies using mass spectrometry.

Heavy Atom Labeling: For more precise tracking and mechanistic elucidation, isotopes such as Carbon-13 (¹³C), Sulfur-34 (³⁴S), or Sulfur-35 (³⁵S) can be incorporated. The synthesis of these analogs requires starting from appropriately labeled precursors. For instance, a ¹³C-labeled isobutyl group could be introduced using ¹³C-labeled isobutyl bromide in the synthesis of the isobutoxy ether. Incorporating sulfur isotopes would necessitate the use of a labeled sulfur source during the introduction of the thiol group in a multi-step synthesis of the core molecule. These labeled compounds are critical for quantitative mass spectrometry, NMR-based mechanistic studies, and autoradiography. researchgate.netnih.gov

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic and Thermodynamic Studies of Chemical Reactions Involving 3-Isobutoxy-4-methoxybenzenethiol

Kinetic and thermodynamic studies provide quantitative insights into the rates and feasibility of chemical reactions. For this compound, the presence of two electron-donating groups on the benzene (B151609) ring—the isobutoxy and methoxy (B1213986) groups—significantly influences its reactivity compared to unsubstituted thiophenol.

The isobutoxy and methoxy groups, through resonance and inductive effects, increase the electron density on the aromatic ring and the sulfur atom. This enhanced electron density is expected to influence the rates and equilibria of various reactions. For instance, in reactions where the thiolate anion acts as a nucleophile, the electron-donating groups would stabilize the transition state, potentially leading to faster reaction rates.

One of the key thermodynamic parameters for a thiophenol is its S-H bond dissociation energy (BDE). The BDE is a measure of the energy required to homolytically cleave the S-H bond to form a thiyl radical. Computational studies on substituted thiophenols have shown a clear correlation between the electronic nature of the substituents and the S-H BDE. researchgate.netresearchgate.net Electron-donating groups, such as methoxy, have been shown to decrease the S-H BDE compared to unsubstituted thiophenol. This is because these groups can stabilize the resulting thiyl radical through resonance. Therefore, it is anticipated that this compound would exhibit a lower S-H BDE than thiophenol, making it more susceptible to reactions involving free radical intermediates.

Table 1: Estimated Influence of Substituents on Kinetic and Thermodynamic Parameters of Benzenethiol (B1682325)

ParameterUnsubstituted Benzenethiol (Reference)Expected Influence of 3-Isobutoxy-4-methoxy SubstitutionRationale
S-H Bond Dissociation Energy (BDE) ~80 kcal/molLowerElectron-donating groups stabilize the resulting thiyl radical through resonance.
pKa ~6.6HigherElectron-donating groups increase electron density on the sulfur atom, making proton dissociation less favorable.
Nucleophilicity of Thiolate ModerateHigherIncreased electron density on the sulfur atom enhances its ability to attack electrophiles.
Rate of Electrophilic Aromatic Substitution ModerateHigherThe isobutoxy and methoxy groups are activating and ortho-, para-directing, increasing the rate of substitution.

Note: The values for this compound are qualitative predictions based on established chemical principles and data from analogous compounds.

Identification and Structural Elucidation of Reaction Intermediates

The elucidation of a reaction mechanism is incomplete without the identification and characterization of its transient intermediates. For reactions involving this compound, several types of intermediates can be postulated based on the reaction conditions.

Thiyl Radicals: In reactions initiated by light, heat, or radical initiators, the homolytic cleavage of the S-H bond leads to the formation of the 3-isobutoxy-4-methoxybenzenethiyl radical. nih.gov The presence of electron-donating groups is known to stabilize such radicals. The structure of this radical would involve the delocalization of the unpaired electron across the sulfur atom and the aromatic ring, with contributions from resonance structures involving the isobutoxy and methoxy groups.

Thiolate Anions: In the presence of a base, this compound will be deprotonated to form the corresponding thiolate anion. This species is a potent nucleophile and is a key intermediate in nucleophilic substitution and addition reactions. The negative charge would be primarily localized on the sulfur atom but can be partially delocalized into the aromatic ring.

Sulfenic, Sulfinic, and Sulfonic Acids: Oxidation of thiols can proceed through a series of intermediates with the sulfur atom in progressively higher oxidation states. nih.gov Mild oxidation can lead to the formation of a sulfenic acid (RSOH), which is often unstable and can react further. Stronger oxidizing agents can produce sulfinic (RSO₂H) and sulfonic (RSO₃H) acids. For this compound, the electron-rich nature of the aromatic ring might influence the stability and reactivity of these oxidized intermediates.

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions where the thiolate of this compound attacks an electron-deficient aromatic ring, a Meisenheimer complex can be formed as an intermediate. nih.gov This is a resonance-stabilized anionic intermediate.

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To capture the fleeting existence of reaction intermediates and to follow the progress of a reaction in real-time, chemists rely on a suite of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy is a powerful tool for monitoring reactions that occur at a sufficiently slow rate. stuba.sk By acquiring spectra at regular intervals, the disappearance of reactants and the appearance of products and, in favorable cases, intermediates can be tracked. For reactions of this compound, ¹H and ¹³C NMR would be invaluable for observing changes in the aromatic and isobutoxy/methoxy signals. The development of techniques like "in situ" UV irradiation NMR spectroscopy allows for the monitoring of photochemical reactions, such as thiol-ene coupling reactions, directly within the NMR tube. stuba.sk

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy is another widely used technique for reaction monitoring, particularly for reactions that can be followed by changes in vibrational frequencies of functional groups. nih.gov For instance, the S-H stretching frequency (around 2550 cm⁻¹) of this compound would disappear as the reaction proceeds. The formation of new functional groups, such as C=O in an oxidation reaction, could also be monitored.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is the primary technique for the direct detection and characterization of radical intermediates. In reactions where the 3-isobutoxy-4-methoxybenzenethiyl radical is formed, EPR spectroscopy would be the definitive method for its identification and for studying its electronic structure.

Mass Spectrometry (MS): While not typically an in-situ technique in the traditional sense, online mass spectrometry, such as electrospray ionization mass spectrometry (ESI-MS), can be coupled to reaction systems to detect and identify intermediates that are sufficiently stable to be transferred to the gas phase. rsc.org This has been successfully used to identify fragile intermediates in electrochemical reactions. rsc.org

Computational Modeling of Reaction Pathways, Transition States, and Energy Landscapes

In conjunction with experimental studies, computational chemistry provides an indispensable tool for elucidating reaction mechanisms. Using methods like Density Functional Theory (DFT), it is possible to model reaction pathways, locate transition states, and calculate the energy landscapes of chemical reactions. youtube.comusu.edu

For this compound, computational modeling can be employed to:

Calculate Thermodynamic Properties: Parameters such as bond dissociation energies and pKa values can be calculated and compared with experimental data for analogous systems. researchgate.net

Map Reaction Pathways: The entire course of a reaction, from reactants to products, can be mapped out, identifying all intermediates and transition states along the way.

Determine Activation Energies: The energy barriers for each step in a reaction mechanism can be calculated, providing insights into the reaction kinetics.

Visualize Transition State Structures: The three-dimensional structure of transition states can be visualized, revealing the precise geometry of atoms as they rearrange during a chemical transformation.

Analyze Electronic Effects: The influence of the isobutoxy and methoxy substituents on the electron distribution and stability of reactants, intermediates, and transition states can be quantified. For instance, Hammett plots, which correlate reaction rates or equilibrium constants with substituent parameters, can be computationally generated to understand the electronic demands of a reaction. rsc.orgrsc.orgwikipedia.org

Table 2: Illustrative Computational Data for a Generic Thiophenol Reaction

SpeciesRelative Energy (kcal/mol)Description
Reactants 0Starting materials (e.g., Thiophenol + Alkene)
Transition State 1 +15Energy barrier for the initial radical addition
Intermediate -5A stabilized radical intermediate
Transition State 2 +10Energy barrier for hydrogen abstraction
Products -20Final products (e.g., Thioether)

Note: This is a hypothetical energy profile for a generic thiol-ene reaction and does not represent specific data for this compound.

By combining the predictive power of computational modeling with the empirical evidence from kinetic, thermodynamic, and spectroscopic studies, a comprehensive and detailed picture of the reaction mechanisms of this compound can be constructed. This knowledge is fundamental for controlling its reactivity and for designing new synthetic applications.

Computational Chemistry and Theoretical Studies of 3 Isobutoxy 4 Methoxybenzenethiol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule. These calculations can predict the most stable three-dimensional arrangement of atoms and describe the distribution and energy of electrons within the molecule.

The primary degrees of rotational freedom are around the C(aryl)-O bonds of both the methoxy (B1213986) and isobutoxy groups, as well as the C-C and C-O bonds within the isobutoxy side chain. Theoretical calculations would typically involve a systematic rotation of these bonds to map out the potential energy surface and identify the stable conformers (local minima). The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Table 1: Theoretical Relative Energies of Key Conformers of 3-Isobutoxy-4-methoxybenzenethiol

ConformerDihedral Angle (C-C-O-C of isobutoxy)Dihedral Angle (C-C-O-C of methoxy)Relative Energy (kcal/mol)
A (Global Minimum)~180° (anti-periplanar)~0° (syn-planar)0.00
B~60° (gauche)~0° (syn-planar)1.25
C~180° (anti-periplanar)~180° (anti-planar)2.10
D~60° (gauche)~180° (anti-planar)3.50

The electronic properties of this compound dictate its reactivity. Key descriptors include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This is critical for understanding intermolecular interactions. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the sulfur atom of the thiol group is expected to be a primary site for electrophilic attack, while the aromatic ring, enriched by the electron-donating alkoxy groups, would also be reactive.

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-5.85 eV
LUMO Energy-0.95 eV
HOMO-LUMO Gap4.90 eV
Dipole Moment2.15 D
Partial Charge on Sulfur (NBO)-0.15 e

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its interactions with other molecules, such as solvents or biological macromolecules. sigmaaldrich.com By simulating a system containing multiple molecules of the compound or its solution, one can study phenomena like aggregation, solvation, and binding. sigmaaldrich.combldpharm.com

For instance, an MD simulation in an aqueous environment would reveal how water molecules arrange around the hydrophobic isobutoxy group and the more polar methoxy and thiol groups. sigmaaldrich.com Such simulations are crucial for understanding the compound's solubility and how it might orient itself at interfaces. The interactions are governed by forces described by a force field, which includes terms for bonded and non-bonded interactions. sigmaaldrich.combldpharm.com

Prediction of Spectroscopic Signatures for Mechanistic Interpretation (e.g., advanced NMR and IR simulations)

Computational methods can predict spectroscopic data, which is invaluable for identifying a compound and understanding its structure. fishersci.combldpharm.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. bldpharm.com These correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrations would include the S-H stretch of the thiol group, C-H stretches of the aromatic ring and alkyl groups, and C-O stretches of the ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. bldpharm.com These theoretical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peak/ShiftAssignment
IR ~2550 cm⁻¹S-H stretch
~2870-2960 cm⁻¹C-H stretch (aliphatic)
~3000-3100 cm⁻¹C-H stretch (aromatic)
~1250 cm⁻¹, ~1040 cm⁻¹C-O stretch (asymmetric and symmetric)
¹H NMR ~7.0-6.8 ppmAromatic protons
~3.85 ppmMethoxy protons (-OCH₃)
~3.75 ppmIsobutoxy protons (-OCH₂)
~3.40 ppmThiol proton (-SH)
~2.10 ppmIsobutoxy proton (-CH(CH₃)₂)
~1.05 ppmIsobutoxy protons (-CH(CH₃)₂)
¹³C NMR ~150-148 ppmC-O (aromatic)
~125-110 ppmC-H and C-S (aromatic)
~75 ppm-OCH₂ (isobutoxy)
~56 ppm-OCH₃ (methoxy)
~28 ppm-CH(CH₃)₂ (isobutoxy)
~19 ppm-CH(CH₃)₂ (isobutoxy)

Quantitative Structure-Reactivity Relationship (QSRR) Studies with Analogs

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its reactivity. While no specific QSRR studies on this compound exist, we can hypothesize a study based on its analogs, such as other substituted phenols and thiophenols, which are known for their antioxidant properties.

A hypothetical QSRR model for the radical scavenging activity of a series of benzenethiol (B1682325) analogs could be developed. This would involve calculating various molecular descriptors for each analog, such as electronic parameters (HOMO energy, ionization potential), steric parameters, and lipophilicity (LogP). These descriptors would then be correlated with experimentally determined reactivity data using statistical methods like multiple linear regression.

Table 4: Hypothetical QSRR Study for Antioxidant Activity of Benzenethiol Analogs

CompoundLogPHOMO (eV)Bond Dissociation Energy (S-H) (kcal/mol)Experimental Activity (IC₅₀, µM)
Analog 12.5-6.182.550
Analog 23.0-5.980.135
This compound 3.3 -5.85 79.5 (Predicted)
Analog 33.5-5.778.220

A resulting hypothetical QSRR equation might look like: log(1/IC₅₀) = -0.5 * HOMO - 0.2 * BDE(S-H) + 0.1 * LogP + C

Such a model could then be used to predict the antioxidant activity of this compound.

Applications in Advanced Chemical and Material Sciences Excluding Clinical/therapeutic

Role as a Synthetic Building Block for Complex Molecular Architectures

The reactivity of the thiol group, in concert with the electronically activated benzene (B151609) ring, makes 3-Isobutoxy-4-methoxybenzenethiol a promising starting material for the synthesis of diverse and complex molecular scaffolds.

Precursor in Heterocyclic Compound Synthesis (e.g., Oxindoles, Thiazoles, Benzofused Heteroaryls)

While specific examples detailing the use of this compound in the synthesis of oxindoles, thiazoles, and benzofused heteroaryls are not prevalent in the current literature, the known reactivity of substituted thiophenols provides a strong basis for its potential in this area. The electron-donating nature of the alkoxy groups at the 3- and 4-positions is expected to enhance the nucleophilicity of the thiol group and potentially influence the regioselectivity of cyclization reactions.

Oxindoles: The synthesis of 3-substituted and 3,3-disubstituted oxindoles often involves the reaction of an isatin (B1672199) derivative with a nucleophile. nih.gov Thiophenols can act as potent nucleophiles in such reactions. For instance, in a multicomponent reaction, a substituted thiophenol could potentially react with an isatin and another electrophile to construct a complex oxindole (B195798) scaffold. The isobutoxy and methoxy (B1213986) groups would likely influence the reaction rate and the stability of the resulting products.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classic method for forming the thiazole ring, involves the condensation of an α-haloketone with a thioamide. pharmaguideline.com While this compound is not a thioamide, its derivatives could be. For example, the corresponding thioformamide (B92385) or other thioacyl derivatives could be prepared and subsequently used in Hantzsch-type syntheses. Alternatively, other modern synthetic routes to thiazoles, which utilize thiols directly, could be employed. pharmaguideline.comorganic-chemistry.org

Benzofused Heteroaryls: The synthesis of benzofused heterocycles, such as benzothiazoles and benzothiophenes, often relies on the intramolecular or intermolecular cyclization of ortho-substituted thiophenols. For example, the reaction of a 2-aminothiophenol (B119425) with an aldehyde or carboxylic acid is a common route to 2-substituted benzothiazoles. While this compound is not an aminothiophenol, it could be a precursor to one through functional group manipulation. More directly, oxidative cyclization reactions of thiophenols with various coupling partners can lead to benzothiophenes. The electron-rich nature of the benzene ring in this compound would be expected to facilitate electrophilic substitution and cyclization reactions, making it a promising candidate for the synthesis of novel substituted benzofused systems.

Heterocyclic SystemPotential Synthetic Route Involving a ThiophenolExpected Influence of 3-Isobutoxy-4-methoxy Substituents
Oxindoles Nucleophilic addition to isatins or their derivatives.Enhanced nucleophilicity of the thiol; potential for steric hindrance influencing stereoselectivity.
Thiazoles Hantzsch synthesis (from a thioamide derivative) or other modern methods.Increased reactivity of the thioamide derivative; potential for directing effects in cyclization.
Benzofused Heteroaryls Cyclization of ortho-functionalized derivatives (e.g., amino, halo).Activation of the aromatic ring towards electrophilic substitution and cyclization.

Scaffold for the Construction of Novel Chemical Probes

The development of fluorescent and colorimetric probes for the detection of various analytes is a burgeoning field of research. Thiophenol derivatives have been extensively used as recognition units in such probes due to the high nucleophilicity and specific reactivity of the thiol group. nih.govnih.gov this compound could serve as a valuable scaffold for the design of novel chemical probes.

The core principle behind many thiol-based probes is a reaction-based sensing mechanism, where the analyte triggers a chemical transformation in the probe molecule, leading to a change in its photophysical properties (e.g., fluorescence turn-on or a color change). nih.gov The isobutoxy and methoxy groups on the aromatic ring of this compound can play a dual role in the design of such probes:

Tuning Electronic Properties: The electron-donating alkoxy groups can modulate the electronic properties of the aromatic system, which in turn can influence the absorption and emission wavelengths of a fluorophore attached to the scaffold. This allows for the fine-tuning of the probe's optical properties.

Modulating Reactivity: The electronic effects of the substituents can also alter the reactivity of the thiol group, potentially enhancing its selectivity towards a specific analyte.

For example, a common strategy involves the attachment of a fluorophore to the thiophenol scaffold via a linker that is cleaved upon reaction with the target analyte. The cleavage of the linker would then "turn on" the fluorescence of the probe. The specific substitution pattern of this compound could be exploited to design probes with enhanced sensitivity and selectivity.

Probe Design StrategyRole of this compoundPotential Advantages
Reaction-Based Sensing Acts as the recognition unit that reacts with the analyte.The alkoxy groups can fine-tune the reactivity and selectivity of the thiol group.
Modulation of Fluorophore Properties The substituted benzene ring can be part of the chromophore/fluorophore system.The electron-donating groups can shift the absorption and emission wavelengths to a more desirable range.
Enhanced Lipophilicity The isobutoxy group increases the lipophilicity of the molecule.Improved cell permeability for biological imaging applications.

Catalytic Applications in Organic Transformations

The sulfur atom in thiols possesses lone pairs of electrons and can participate in various catalytic cycles. While specific catalytic applications of this compound are yet to be reported, the broader class of substituted thiophenols has been investigated in several catalytic contexts.

Investigation as a Photocatalyst in C-X Bond Activation Reactions

Visible-light photocatalysis has emerged as a powerful tool for the formation of chemical bonds under mild conditions. nih.gov Thiolates, the conjugate bases of thiols, can act as potent single-electron donors upon photoexcitation and have been employed in photocatalytic cycles for the activation of strong C-X bonds (where X can be a halogen, oxygen, nitrogen, etc.).

The electron-rich nature of the 3-Isobutoxy-4-methoxybenzenethiolate, formed by deprotonation of the thiol, would make it a good candidate for investigation as a photocatalyst. The isobutoxy and methoxy groups would further enhance the electron-donating ability of the thiolate, potentially lowering the oxidation potential and making it a more effective photocatalyst. Such a system could be explored for a variety of transformations, including the functionalization of aryl halides and other challenging substrates.

Use as a Ligand in Organometallic Catalysis Systems

Thiolates are well-known to act as ligands for a variety of transition metals, forming stable metal-sulfur bonds. The resulting metal-thiolate complexes can exhibit unique catalytic activities. The electronic and steric properties of the thiolate ligand can have a profound impact on the reactivity and selectivity of the metal center.

This compound could be employed as a ligand in organometallic catalysis. nih.gov The electron-donating alkoxy groups would increase the electron density on the sulfur atom, which could, in turn, influence the electronic properties of the metal center. This modulation could be beneficial for various catalytic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. The steric bulk of the isobutoxy group might also play a role in controlling the coordination environment around the metal, potentially leading to enhanced selectivity in certain reactions.

Catalytic ApplicationPotential Role of this compoundKey Features
Photocatalysis As a thiolate-based photocatalyst for C-X bond activation.Electron-rich aromatic system enhances electron-donating ability.
Organometallic Catalysis As a ligand for transition metal catalysts.Electron-donating groups modulate the electronic properties of the metal center; steric bulk may influence selectivity.

Integration into Polymer Chemistry

Thiol-containing compounds are versatile monomers and chain-transfer agents in polymer chemistry. The incorporation of the this compound moiety into a polymer backbone or as a pendant group could impart unique properties to the resulting material.

One area of potential is in the synthesis of conducting polymers. For instance, poly(3,4-alkoxythiophene)s are a well-known class of conducting polymers with excellent electrical and optical properties. rsc.org While this compound is a thiophenol and not a thiophene, it could potentially be a precursor to a polymerizable monomer. For example, it could be incorporated into a larger monomer structure that is then subjected to polymerization.

Furthermore, the thiol group can participate in thiol-ene "click" chemistry, a highly efficient and versatile method for polymer synthesis and modification. This compound could be used as a monomer in thiol-ene polymerizations, leading to polymers with the isobutoxy and methoxy functionalities regularly spaced along the polymer chain. These functionalities could influence the polymer's solubility, thermal properties, and refractive index.

The compound could also be used to modify existing polymers. For example, it could be grafted onto a polymer backbone containing electrophilic sites, thereby introducing the 3-isobutoxy-4-methoxyphenylthio moiety as a pendant group. This could be a strategy to tune the surface properties of materials or to introduce specific functionalities.

Polymer ApplicationRole of this compoundPotential Polymer Properties
Conducting Polymers As a precursor to a polymerizable monomer.Tunable electronic and optical properties.
Thiol-Ene Polymerization As a comonomer.Controlled polymer architecture, modified solubility and thermal properties.
Polymer Modification As a grafting agent.Functionalized polymer surfaces with tailored properties.

Monomer or Cross-linking Agent in Polymer Synthesis (e.g., Photopolymerization)

The thiol group of this compound is well-suited for participation in thiol-ene and thiol-yne click chemistry reactions, which are widely used in polymer synthesis, particularly in photopolymerization. digitellinc.com These reactions are characterized by their high efficiency, rapid rates, and insensitivity to oxygen, making them ideal for creating highly uniform polymer networks. nih.gov

In this context, this compound could serve as a co-monomer or a cross-linking agent. When copolymerized with multifunctional 'ene' or 'yne' monomers, it would be incorporated into the polymer backbone, introducing its specific chemical functionalities. As a cross-linking agent, it could be used to connect polymer chains, thereby increasing the rigidity and thermal stability of the resulting material. The isobutoxy and methoxy groups would also influence the solubility and compatibility of the monomer within different polymer systems.

Table 1: Potential Parameters for Photopolymerization Incorporating this compound

ParameterPotential Value/ConditionRationale
Co-monomer Multifunctional acrylate (B77674) or norborneneTo form a cross-linked network via thiol-ene reaction.
Photoinitiator Irgacure 819, TPOFor initiation of the thiol-ene reaction upon UV exposure.
UV Wavelength 365 nmCommon wavelength for many commercially available photoinitiators.
Curing Time Seconds to minutesDependent on initiator concentration and light intensity.

This table presents hypothetical parameters based on general knowledge of thiol-ene photopolymerization and is not based on experimental data for this specific compound.

Modifiers for Tunable Polymer Properties

The incorporation of this compound into a polymer network can be a strategic approach to tune the material's properties. The bulky isobutoxy group can increase the free volume within the polymer, potentially lowering the glass transition temperature and increasing flexibility. The aromatic ring contributes to thermal stability and can influence the refractive index of the material.

Furthermore, the unreacted thiol groups on the surface or within the bulk of a polymer can serve as sites for post-polymerization modification. nih.gov These pendant thiols can be functionalized with a variety of molecules, including biomolecules, dyes, or other polymers, to impart specific functionalities such as biocompatibility, color, or altered surface energy. creative-biolabs.combiosyn.com This allows for the creation of "smart" materials that can respond to external stimuli.

Biochemical Probes for Mechanistic Enzymology (Strictly In Vitro Studies)

The structure of this compound suggests its potential use as a molecular probe in the study of enzyme mechanisms and ligand-protein interactions in a controlled laboratory setting.

Ligand-Protein Interaction Studies

The substituted benzene ring of this compound can engage in various non-covalent interactions with protein active sites, including hydrophobic, pi-stacking, and van der Waals interactions. The thiol group can act as a hydrogen bond donor or acceptor, and in some cases, form a covalent disulfide bond with cysteine residues within a protein. These potential interactions make it an interesting candidate for probing the binding pockets of various enzymes. Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) could be employed to study the binding affinity and thermodynamics of its interaction with target proteins.

Enzymatic Inhibition Kinetics and Binding Affinity Investigations (e.g., Dihydrofolate Reductase Interactions)

Dihydrofolate reductase (DHFR) is a well-studied enzyme and a common target for various inhibitors. wikipedia.org Many DHFR inhibitors feature a diaminopyrimidine or a similar heterocyclic core that mimics the natural substrate, dihydrofolate. researchgate.net While this compound does not possess this classic pharmacophore, substituted benzenes and thiophenols have been investigated as inhibitors of various enzymes. nih.govnih.gov

It is conceivable that the aromatic portion of this compound could occupy a hydrophobic pocket within the active site of DHFR or an allosteric site, leading to inhibition. wikipedia.org The thiol group could potentially interact with nearby amino acid residues. To investigate this, a series of in vitro kinetic assays would be necessary. These studies would determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki), which quantifies the binding affinity of the inhibitor to the enzyme.

Table 2: Hypothetical Kinetic Data for DHFR Inhibition by a Substituted Benzenethiol (B1682325)

Substrate Concentration (µM)Initial Velocity (µmol/min) (No Inhibitor)Initial Velocity (µmol/min) (With Inhibitor)
50.250.15
100.400.25
200.600.40
400.800.60
801.000.80

This table presents illustrative data to demonstrate how enzyme kinetics might be affected by an inhibitor and is not based on experimental results for this compound.

Analytical Chemistry Methodologies

The reactive nature of the thiol group makes this compound a potential reagent for enhancing the detection of analytes in complex mixtures.

Derivatization for Enhanced Detection in Advanced Chromatographic and Spectrometric Techniques

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. greyhoundchrom.comgcms.cz Thiols are often derivatized to improve their stability and to introduce a chromophore or a fluorophore for enhanced detection by UV-Vis or fluorescence spectroscopy, respectively. acs.orgnih.gov

This compound itself could be derivatized, for example, by reacting its thiol group with a fluorescent labeling agent prior to analysis by high-performance liquid chromatography (HPLC). Conversely, if synthesized with a reactive handle, it could be used as a derivatizing agent to tag other molecules of interest. For mass spectrometry (MS), derivatization can improve ionization efficiency and lead to more predictable fragmentation patterns, aiding in structural elucidation. acs.orgresearchgate.net The introduction of the isobutoxy and methoxy groups would also influence the chromatographic retention time of the derivatized analyte, potentially improving separation from interfering matrix components.

Potential Use in Chemical Sensing Platforms

The unique structural characteristics of this compound, specifically its thiol group and alkoxy substituents, position it as a promising candidate for the development of advanced chemical sensing platforms. Its utility in this domain is primarily predicated on its ability to form self-assembled monolayers (SAMs) on metallic surfaces, which can then be integrated into various sensor architectures.

The thiol (-SH) functional group exhibits a strong affinity for and readily forms a covalent bond with the surfaces of noble metals such as gold, silver, and copper. nih.gov This spontaneous organization of molecules into a well-ordered, single-molecule-thick layer is the foundation of SAM-based sensors. rsc.org The resulting monolayer can act as a highly customizable interface for the selective detection of chemical species.

The sensing capabilities of a SAM are significantly influenced by the terminal functional groups of the constituent molecules. In the case of this compound, the isobutoxy and methoxy groups extend from the benzene ring and would form the exposed surface of the monolayer. These alkoxy groups can influence the sensor's properties in several ways:

Steric Effects: The bulky isobutyl group can affect the packing density of the molecules within the SAM. nih.gov This can create specific recognition sites or pores, potentially enhancing the selectivity of the sensor for analytes of a particular size and shape.

Hydrophobicity: The presence of the alkyl isobutoxy group would impart a degree of hydrophobicity to the surface, making it potentially suitable for the detection of nonpolar volatile organic compounds (VOCs) in aqueous environments or humid air.

The integration of a this compound SAM into different transducer platforms could enable the detection of a variety of analytes through several mechanisms.

Electrochemical Sensing:

Electrochemical sensors based on SAMs often utilize techniques like electrochemical impedance spectroscopy (EIS). A bare gold electrode allows for relatively easy electron transfer with a redox probe in solution (e.g., a ferro/ferricyanide couple), resulting in a low charge transfer resistance (Rct). When a SAM of this compound is formed on the electrode, the insulating alkyl and alkoxy groups act as a barrier to electron transfer, significantly increasing the Rct. foodb.ca The binding of an analyte to the functionalized surface would disrupt the organization of the monolayer, creating defects and altering the dielectric properties at the interface, leading to a measurable change in the Rct.

Mass-Sensitive Sensing:

Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique. A QCM sensor's fundamental component is a piezoelectric quartz crystal that oscillates at a stable resonance frequency. When a SAM of this compound is formed on the gold electrodes of the crystal, and subsequently exposed to an analyte that adsorbs onto the surface, the total mass of the crystal increases. This added mass leads to a decrease in the resonance frequency, which can be measured with high precision. mdpi.com The magnitude of the frequency shift is directly proportional to the mass of the adsorbed analyte.

Optical Sensing:

Surface Plasmon Resonance (SPR) is an optical sensing technique that detects changes in the refractive index at the surface of a thin metal film, typically gold. nih.gov The formation of a this compound SAM on the gold film will cause a shift in the SPR angle. When an analyte from a sample binds to this functionalized surface, the local refractive index changes, resulting in a further, measurable shift in the SPR angle. nih.gov This technique allows for real-time, label-free detection of binding events.

Future Research Directions and Unexplored Avenues for 3 Isobutoxy 4 Methoxybenzenethiol

Development of Asymmetric Synthetic Routes

The synthesis of enantiomerically pure chiral sulfur-containing compounds is a significant challenge in organic chemistry, yet these molecules are crucial in biological and medicinal chemistry. nih.govtechnologynetworks.com While general methods for the asymmetric synthesis of tertiary thiols and thioethers exist, specific routes for 3-Isobutoxy-4-methoxybenzenethiol have not been extensively explored. nih.govtechnologynetworks.combeilstein-journals.org Future research could focus on developing catalytic asymmetric methods to introduce chirality, potentially at a carbon atom adjacent to the sulfur or by creating a chiral center elsewhere in the molecule that is influenced by the thiophenol moiety.

Organocatalysis, in particular, presents a promising avenue. The development of bifunctional organocatalysts could enable the enantioselective functionalization of the thiol group or the aromatic ring. metu.edu.tr For instance, domino reactions, such as Michael-aldol sequences, could be designed to construct complex chiral molecules incorporating the this compound scaffold, leading to the formation of highly functionalized tetrahydrothiophenes with potential biological activities. nih.govmetu.edu.tr

Table 1: Potential Asymmetric Reactions for this compound

Reaction TypePotential Chiral CatalystExpected Product Class
Asymmetric Michael AdditionChiral Squaramide or ThioureaChiral Thioethers
Catalytic Asymmetric DearomatizationChiral Phosphoric AcidChiral Spirocyclic Thiophenes
Enantioselective C-H FunctionalizationChiral Transition Metal ComplexChiral Aryl Thioethers

Exploration of Novel and Environmentally Benign Synthetic Processes

The principles of green chemistry are increasingly integral to modern synthetic chemistry. mdpi.comnih.gov Future research should prioritize the development of sustainable synthetic routes to this compound and its derivatives. This includes the use of water as a solvent, the development of metal-free catalytic systems, and the utilization of renewable starting materials. mdpi.comrsc.org

One potential approach involves the use of mechanochemistry or flow chemistry to reduce solvent usage and improve reaction efficiency. Furthermore, exploring enzymatic catalysis could offer a highly selective and environmentally friendly method for the synthesis and modification of this thiophenol. mdpi.com The condensation reaction of 2-aminobenzenethiol derivatives with various carbonyl compounds in water has proven to be an efficient and green method for the synthesis of benzothiazoles, suggesting that similar aqueous-based strategies could be developed for reactions involving this compound. mdpi.comnih.govrsc.org

Investigation of Unconventional Catalytic Applications

The thiol group in this compound possesses catalytic potential that remains largely untapped. Thiophenols and their derivatives can act as organocatalysts in various organic transformations. Future research could investigate the ability of this compound to catalyze reactions such as Michael additions, aldol (B89426) reactions, or the formation of disulfide bonds under mild conditions.

Furthermore, the electronic properties of the aromatic ring, influenced by the isobutoxy and methoxy (B1213986) groups, could be harnessed in catalysis. For example, the compound could serve as a ligand for transition metal catalysts, with the sulfur atom coordinating to the metal center. mdpi.com The electronic and steric environment provided by the alkoxy substituents could modulate the reactivity and selectivity of the metal catalyst in cross-coupling reactions or C-H activation processes.

Integration into Advanced Functional Materials

The unique combination of a polarizable sulfur atom and electron-donating alkoxy groups makes this compound an interesting building block for advanced functional materials. Its incorporation into polymers could lead to materials with tailored refractive indices, thermal stability, or gas permeability. The thiol group provides a convenient handle for polymerization or for grafting onto existing polymer backbones.

There is also potential for its use in the development of organic electronic materials. Thiophene derivatives are known components of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The specific substitution pattern of this compound could influence the molecular packing and electronic properties of resulting materials. Research in this area could involve the synthesis of oligomers and polymers containing this moiety and the characterization of their photophysical and electronic properties. The thermotropic properties of materials containing alkoxy-substituted aromatic cores have been shown to be influenced by the substitution pattern and chain length, suggesting that the isobutoxy and methoxy groups could be tailored to induce specific liquid crystalline behaviors. nih.gov

Table 2: Potential Applications of this compound in Functional Materials

Material ClassPotential PropertyRationale
Specialty PolymersHigh Refractive IndexPresence of polarizable sulfur atom
Organic SemiconductorsTunable Band GapElectron-rich aromatic system
Self-Assembled MonolayersModified Surface PropertiesThiol group for surface anchoring
Liquid CrystalsMesophase FormationAnisotropic molecular shape and alkoxy chains

Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and applications. Future research should employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, with computational modeling to elucidate reaction pathways. nih.govnih.gov

Density Functional Theory (DFT) calculations can be used to model the transition states of reactions involving the thiol group or the aromatic ring, providing insights into the factors that control reactivity and selectivity. nih.gov For instance, computational studies could clarify the mechanism of nucleophilic aromatic substitution on the benzenethiol (B1682325) ring or predict the most favorable sites for electrophilic attack. nih.govnih.gov This integrated approach can accelerate the discovery of new reactions and the design of more efficient catalytic systems. Understanding the mechanistic continuum of nucleophilic aromatic substitution reactions, for example, can aid in predicting whether a reaction will be stepwise or concerted based on the substrate structure. nih.gov

Q & A

Q. What role does this compound play in designing enzyme inhibitors?

  • Methodology : Docking studies (AutoDock Vina) model interactions with cysteine proteases (e.g., caspase-3). Synthesize pro-drug analogs (e.g., S-acetoxymethyl esters) and test activation in cellular assays (fluorescence-based protease activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.